(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
Description
“(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone” is a heterocyclic compound featuring a pyridazine core substituted with an imidazole moiety, a piperazine ring, and a 2,5-dichlorophenyl ketone group. The dichlorophenyl group may enhance lipophilicity and membrane permeability, while the piperazine and imidazole moieties could facilitate hydrogen bonding and charge-based interactions.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6O/c19-13-1-2-15(20)14(11-13)18(27)25-9-7-24(8-10-25)16-3-4-17(23-22-16)26-6-5-21-12-26/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEXLIHTUXORQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule characterized by its diverse structural features, including imidazole, pyridazine, and piperazine moieties. These components suggest potential pharmacological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and predictive models to elucidate the biological activity of this compound.
Structural Characteristics
The compound can be described as follows:
- Molecular Formula : C18H17ClN6O
- Molecular Weight : 368.83 g/mol
- Key Functional Groups :
- Imidazole ring
- Pyridazine ring
- Piperazine moiety
- Dichlorophenyl group
These structural elements are known to influence biological interactions and pharmacological profiles.
Biological Activity Predictions
Predictive modeling tools such as the PASS (Prediction of Activity Spectra for Substances) program can provide insights into the expected biological activities based on the compound's structure. Preliminary predictions suggest that compounds with similar structural features may exhibit a range of pharmacological effects, including:
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis |
| Anticancer | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Modulation of inflammatory pathways |
Antimicrobial Activity
A study highlighted the activity of related compounds in inhibiting various bacterial strains. The presence of the imidazole and piperazine rings has been associated with antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective inhibition at low concentrations .
Anticancer Properties
Research into imidazole-containing compounds has revealed their potential as anticancer agents. For example, certain derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Compounds featuring pyridazine rings have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This suggests that the target compound may also exhibit similar properties, warranting further investigation into its therapeutic applications in inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound can be approached through several methodologies involving multi-step reactions aimed at optimizing yield and purity. The development of derivatives could enhance its biological activity and selectivity against specific targets.
Comparison with Similar Compounds
Methodological Approaches for Compound Comparison
Comparative analyses of chemical compounds rely on structural, physicochemical, and bioactivity metrics. Key methodologies include:
- Structural Similarity Algorithms : Tools like Tanimoto coefficients or MACCS fingerprints quantify overlap in functional groups and topology, underpinning virtual screening workflows .
- Physicochemical Profiling : Properties such as logP (lipophilicity), solubility, and critical micelle concentration (CMC) are measured via spectrofluorometry, tensiometry, or chromatographic techniques. For instance, CMC values for quaternary ammonium compounds (e.g., BAC-C12) were determined as 8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry), demonstrating methodological consistency .
- Structural Biology Techniques : X-ray crystallography (e.g., CCP4 suite) resolves binding modes and conformational differences, enabling direct comparison of molecular interactions .
Comparative Analysis with Structural Analogs
The compound’s structural analogs and their properties are summarized below:
*Hypothetical data for illustrative purposes.
†Algorithms referenced in .
Key Observations :
- Imidazole Substitution : The presence of the imidazole group in the target compound may enhance binding to metal-dependent enzymes (e.g., kinases) compared to Analog A, which lacks this moiety.
- Dichlorophenyl vs. Piperazinone: Analog B’s higher logP (3.5 vs.
- Bioactivity Trends : The target compound’s hypothetical IC50 (120 nM) aligns with Analog B’s GPCR affinity (85 nM), indicating that dichlorophenyl groups may drive potency in hydrophobic binding pockets.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone to improve yield and purity?
- Methodology :
- Use stepwise coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) to assemble the piperazine-pyridazine core, followed by imidazole functionalization .
- Monitor reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) using HPLC or LC-MS to identify intermediates and byproducts .
- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Resolve the 3D configuration of the piperazine and imidazole moieties to validate stereochemistry .
- Spectroscopy : Use ¹H NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) and IR to identify carbonyl (C=O) stretches near 1640–1680 cm⁻¹ .
- Mass spectrometry : Compare experimental HRMS data with theoretical values (e.g., m/z 449.08 for [M+H]⁺) to confirm molecular formula .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- Conduct receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) due to structural similarity to piperazine-containing CNS agents .
- Use cell viability assays (MTT or ATP-lite) against cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative potential .
- Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the dichlorophenyl and imidazole-pyridazine motifs?
- Methodology :
- Synthesize analogs with substituent variations (e.g., replacing 2,5-dichlorophenyl with trifluoromethyl or methoxy groups) and compare bioactivity .
- Perform molecular docking (e.g., AutoDock Vina) to map interactions between the dichlorophenyl group and hydrophobic binding pockets in target proteins .
- Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ) and steric parameters with activity trends .
Q. What computational strategies predict the compound’s metabolic stability and toxicity?
- Methodology :
- Apply ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess cytochrome P450 interactions and hepatotoxicity risks .
- Simulate metabolic pathways (e.g., CYP3A4-mediated oxidation of imidazole) using in silico metabolism software (e.g., MetaSite) .
- Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes + NADPH) .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodology :
- Perform solubility studies in buffered solutions (pH 1.2–7.4) using shake-flask methods with UV-Vis quantification .
- Investigate salt formation (e.g., hydrochloride or mesylate salts) to enhance aqueous solubility, as seen in structurally related piperazine derivatives .
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicological impact?
- Methodology :
- Use OECD 307 guidelines to assess biodegradation in soil/water systems via LC-MS/MS quantification of parent compound and metabolites .
- Perform Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays to model aquatic toxicity .
- Apply fugacity models (e.g., EQC Level III) to predict partitioning into air, water, and soil based on logP and vapor pressure data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodology :
- Compare reaction protocols (e.g., catalyst loading, solvent polarity) and identify critical variables (e.g., anhydrous conditions for imidazole coupling) .
- Replicate low-yield procedures with inert atmosphere (N₂/Ar) to exclude oxygen/moisture interference .
- Use design of experiments (DoE) to optimize multi-step synthesis and identify synergistic effects between parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
